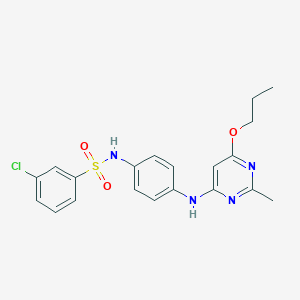

3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O3S/c1-3-11-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)12-18/h4-10,12-13,25H,3,11H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZFXAIBPVKWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and propylamine under controlled conditions.

Amination Reaction: The synthesized pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzenesulfonamide. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

Chlorination: The final step involves the introduction of a chlorine atom at the 3-position of the benzenesulfonamide ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them into amines or other reduced forms.

Substitution: The chloro substituent on the benzenesulfonamide ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. Research has indicated that 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibits significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A study demonstrated that this compound displayed minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Sulfonamides are known to interfere with cellular metabolism and proliferation pathways critical for cancer cell survival. Case studies have shown that:

- In vitro studies revealed that the compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound may inhibit dihydropteroate synthase, disrupting folate synthesis necessary for DNA replication in rapidly dividing cancer cells .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its structure suggests potential interactions with inflammatory pathways, which could lead to reduced inflammation markers in various models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrimidine ring and the benzenesulfonamide moiety can significantly influence its biological activity:

| Modification | Effect |

|---|---|

| Chlorine Substitution | Enhances antimicrobial potency |

| Propoxy Group | Increases solubility and bioavailability |

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A comparative study showed that sulfonamide derivatives similar to this compound effectively inhibited both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity .

- Anticancer Studies : Clinical trials on related sulfonamide compounds have indicated significant tumor reduction in animal models, leading to further exploration in human trials .

- Inflammation Models : Experimental models of arthritis treated with this compound showed reduced swelling and pain, supporting its potential use as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfonamide group is crucial for its binding affinity and specificity. The pyrimidine ring and chloro substituent also play significant roles in enhancing its biological activity by improving its stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS 923216-86-8)

- Structure: Shares the pyrimidine-sulfonamide backbone but substitutes the 6-propoxy group with a diethylamino group and replaces the 3-chlorobenzene with a 4-methoxybenzene.

- Molecular Weight : 441.5 g/mol (vs. ~463.9 g/mol for the target compound, estimated based on formula).

- The methoxy group may improve solubility relative to the chloro substituent.

- Relevance : Demonstrates how pyrimidine substituents modulate physicochemical properties .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Structure : A pyrazolo-pyrimidine derivative with a chromen-4-one moiety and fluorophenyl groups.

- Molecular Weight : 589.1 g/mol (vs. ~463.9 g/mol for the target).

- Key Differences :

- The chromen-4-one and fluorophenyl groups introduce significant steric bulk and lipophilicity.

- Fluorine atoms enhance metabolic stability and binding to hydrophobic pockets in enzymes.

- Activity : Reported as a kinase inhibitor, suggesting the target compound’s pyrimidine-sulfonamide core may have similar applications .

N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide

- Structure : Pyrimidine with formyl and isopropyl groups, coupled to a methylsulfonamide.

- Key Differences :

- The formyl group increases electrophilicity, enabling covalent interactions with biological targets.

- Isopropyl and fluorine substituents enhance steric hindrance and lipophilicity compared to the target’s propoxy and chloro groups.

- Relevance : Highlights the role of electron-withdrawing groups (e.g., fluorine) in modulating reactivity .

Comparative Data Table

Research Findings and Implications

- Substituent Effects: Chlorine vs. Propoxy vs. Methoxy/Diethylamino: The propoxy group increases lipophilicity compared to methoxy, possibly enhancing membrane permeability but reducing aqueous solubility .

- Structural Trends :

Biological Activity

3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A benzenesulfonamide moiety, which is known for its biological activity.

- A pyrimidine ring that contributes to its pharmacological properties.

- A chlorine atom that may influence its reactivity and binding affinity.

1. Anti-inflammatory Activity

Research indicates that compounds with sulfonamide groups often exhibit anti-inflammatory properties. In a study evaluating various benzenesulfonamides, including derivatives similar to our compound, significant inhibition of carrageenan-induced rat-paw edema was observed. For instance:

This suggests that this compound may possess similar anti-inflammatory potential.

2. Antimicrobial Activity

The antimicrobial efficacy of related sulfonamide compounds has been documented extensively. In particular:

- The minimum inhibitory concentration (MIC) for various pathogens has been reported, with some compounds achieving MIC values as low as 6.28 mg/mL against A. niger and 6.63 mg/mL against S. aureus and C. albicans .

While specific data for our compound is limited, the structural similarities suggest it may exhibit comparable antimicrobial activity.

The biological activities of sulfonamides are often attributed to their ability to inhibit specific enzymes or pathways:

- NLRP3 Inflammasome Inhibition : Some benzenesulfonamide analogues have been identified as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses . This mechanism could be relevant for understanding the anti-inflammatory properties of our compound.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, considering yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide bond formation and pyrimidine ring functionalization. Key steps include:

- Nucleophilic substitution to introduce the propoxy group on the pyrimidine ring.

- Coupling reactions between the pyrimidine-amine intermediate and the chlorobenzenesulfonamide moiety.

- Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used under basic conditions (e.g., potassium carbonate) to facilitate reactivity. Temperature control (60–100°C) and catalyst selection (e.g., Pd-based catalysts for coupling) significantly impact yield and purity .

- Table 1 : Synthetic Conditions Comparison

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Pyrimidine functionalization | DMF | 80 | None | 65 | 90 | |

| Sulfonamide coupling | NMP | 100 | Pd(OAc)₂ | 78 | 95 |

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 10.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ≈ 433.92) .

- Crystallography :

- Single-crystal X-ray diffraction with software like ORTEP-3 or WinGX for 3D structure elucidation, particularly to resolve stereochemical ambiguities .

- FT-IR : To identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. How can preliminary bioactivity screening (e.g., antimicrobial or anti-inflammatory potential) be designed for this compound?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with sulfamethoxazole as a positive control .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, comparing potency to celecoxib .

- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to establish IC₅₀ values. Ensure triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Data normalization : Account for differences in assay conditions (e.g., cell line variability, serum concentration) by standardizing protocols .

- Meta-analysis : Compare structural analogs (e.g., 2-chloro vs. 3-chloro derivatives) to identify substituent-specific trends. For example, the 3-chloro group may enhance target binding affinity due to steric effects .

- Statistical validation : Apply ANOVA or t-tests to determine if observed differences are significant (p < 0.05) .

Q. What strategies can improve aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Structural modifications :

- Introduce polar groups (e.g., hydroxyl or carboxyl) on the benzene ring while monitoring SAR to retain activity .

- Use prodrug approaches (e.g., phosphate esters) for temporary solubility enhancement .

- Formulation : Employ cyclodextrin inclusion complexes or nanoemulsions to enhance solubility in pharmacokinetic studies .

Q. How to conduct structure-activity relationship (SAR) studies focusing on substituent effects?

- Methodological Answer :

- Systematic variation : Synthesize derivatives with modified substituents (e.g., replacing propoxy with ethoxy or altering chloro positions) .

- Computational modeling :

- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or bacterial enzymes) .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to identify key descriptors .

- Table 2 : SAR Trends in Pyrimidine-Based Sulfonamides

| Substituent Position | Modification | Bioactivity Trend (vs. Parent Compound) | Source |

|---|---|---|---|

| Pyrimidine C-6 | Ethoxy → Propoxy | ↑ Lipophilicity, ↓ Solubility | |

| Benzene C-3 | Chloro → Fluoro | ↑ Target Selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.